molecular formula C6H12O3 B1607253 2-Hydroxyethyl butyrate CAS No. 4219-46-9

2-Hydroxyethyl butyrate

Cat. No. B1607253
CAS RN: 4219-46-9
M. Wt: 132.16 g/mol
InChI Key: GIOCILWWMFZESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl butyrate, also known as 2-hydroxyethyl butanoate, is a compound with the molecular formula C6H12O3 . It has a molecular weight of 132.16 g/mol . It is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates .


Synthesis Analysis

Butyrate is produced predominantly by gut microbiota fermentation of dietary fiber and undigested carbohydrates . A study has shown that fructose is a weaker substrate for 2-Hydroxyethyl butyrate synthesis than butyrate . Another study has reported the synthesis of a butyrate-containing material that modulated immune cell activation in vitro .


Molecular Structure Analysis

The IUPAC name for 2-Hydroxyethyl butyrate is 2-hydroxyethyl butanoate . The InChI code for this compound is InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3 . The Canonical SMILES for this compound is CCCC(=O)OCCO .


Physical And Chemical Properties Analysis

2-Hydroxyethyl butyrate has a molecular weight of 132.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are 132.078644241 g/mol .

Scientific Research Applications

Cell Cycle Modulation

Research by Fallon & Cox (1979) explored the impact of sodium butyrate on cell cycle events, specifically in HeLa cells. Sodium butyrate was found to modulate the cell cycle, causing cells to produce increased levels of ectopic glycopeptide hormones such as human chorionic gonadotropin (hCG) and follicle-stimulating hormone (FSH). This study is significant in understanding how chemical agents like butyrate can influence cellular processes and hormone production (Fallon & Cox, 1979).

Biopolymer Studies

Poly-3-hydroxy-butyrate (PHB), closely related to hydroxyethyl butyrate, was investigated by Barham (1984) for its nucleation behavior. This study highlighted the potential of PHB in systematic studies of nucleation behavior and the effect of nucleating agents, which is crucial for material science and polymer research (Barham, 1984).

Antimicrobial Peptide Induction

A 2019 study by Pineda Molina et al. demonstrated that sodium 4-hydroxybutyrate could upregulate antimicrobial peptide expression in macrophages. This indicates its potential application in enhancing the immune system's endogenous antimicrobial activity, offering an alternative for preventing bacterial contamination in implanted biomaterials (Pineda Molina et al., 2019).

Intestinal Homeostasis and Cancer Suppression

The role of Hydroxycarboxylic acid receptor 2 (HCA2) in maintaining intestinal homeostasis and suppressing colon carcinogenesis was explored by Li, McCafferty, & Judd (2021). HCA2, which senses metabolism intermediates like β-hydroxybutyrate and butyrate, has profound anti-inflammatory effects, suggesting its importance in inflammatory diseases and potential as a therapeutic target (Li, McCafferty, & Judd, 2021).

Bioremediation

A study by Pierro et al. (2017) utilized poly-3-hydroxy-butyrate (PHB) as an electron donor source for in situ bioremediation of chlorinated hydrocarbons in groundwater. This highlights the role of butyrate derivatives in environmental science, particularly in the remediation of contaminated aquifers (Pierro et al., 2017).

Cancer Prevention

Ebert et al. (2001) investigated butyrate's role in inducing Glutathione S-Transferase in human colon cells and its protective effects against genetic damage by 4-Hydroxy-2-Nonenal. The study provides insights into butyrate's potential role in early and later stages of cancer prevention (Ebert et al., 2001).

Material Science

In material science, research by Horák (1999) on the dispersion polymerization of 2‐hydroxyethyl methacrylate, where cellulose acetate butyrate was used as a stabilizer, demonstrates the application of butyrate derivatives in polymer research (Horák, 1999).

Neuropharmacology

Stilling et al. (2016) explored the neuropharmacology of butyrate, underscoring its potential influence on brain function and behavior through the microbiota-gut-brain axis. This study opens avenues for further research into the neurological implications of butyrate and its derivatives (Stilling et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 2-methylbutyrate, indicates that it is a flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . It is recommended to use personal protective equipment and ensure adequate ventilation .

Future Directions

There is potential for the use of 2-Hydroxyethyl butyrate in the treatment of non-healing diabetic wounds . A novel polymeric delivery platform for tunable and sustainable release of butyrate has been reported, which could be applicable to other therapeutically relevant metabolites .

properties

IUPAC Name

2-hydroxyethyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-6(8)9-5-4-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOCILWWMFZESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195006
Record name 2-Hydroxyethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyethyl butyrate

CAS RN

4219-46-9
Record name Ethylene glycol monobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4219-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyethyl butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004219469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4219-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67336
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4219-46-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Hydroxyethyl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxyethyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.963
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

As a nonlimiting example using method B in FIG. 2 to obtain the (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate or its 5-acetyloxy derivative is to react 1,2-dihydroxy ethane with n-butyryl chloride in triethylamine. This reaction produces 2-hydroxyethyl butanoate, which is further reacted P2O5 in dry DCM, followed by DMSO and triethylamine to produce 2-oxyethyl butanoate. The 2-oxyethyl butanoate can be converted to the 5-acetyloxy derivative of (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by the process described above, or it can be converted into (5-oxo-1,3-oxathiolan-2-yl)methyl butanoate by reacting with mercaptoacetic acid and CSA in dry DCM.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxyethyl butyrate
Reactant of Route 2
Reactant of Route 2
2-Hydroxyethyl butyrate
Reactant of Route 3
Reactant of Route 3
2-Hydroxyethyl butyrate
Reactant of Route 4
Reactant of Route 4
2-Hydroxyethyl butyrate
Reactant of Route 5
Reactant of Route 5
2-Hydroxyethyl butyrate
Reactant of Route 6
Reactant of Route 6
2-Hydroxyethyl butyrate

Citations

For This Compound
5
Citations
H Nakamura, H Sakuma, N Ogata - Polymer Journal, 1979 - nature.com
… mp 109–111C, yield 25% Typical procedures for the synthesis are as follows: 2-hydroxyethyl butyrate (EGB) was synthesized by reacting an equimolar amount of butyryl chloride (60 g) …
Number of citations: 4 www.nature.com
PIG Britain - academia.edu
… Thus diols 27-29 exclusively give 2-phenyl-2-hydroxyethyl butyrate (31), 2-hydroxypropyl butyrate(32) and 3-hydroxybutyl butyrate zyxwvutsrqponml …
Number of citations: 0 www.academia.edu
M Schilling, M Bouchard, H Khanjian… - Accounts of chemical …, 2010 - ACS Publications
Cellulose acetate, developed about 100 years ago as a versatile, semisynthetic plastic material, is used in a variety of applications and is perhaps best known as the basis of …
Number of citations: 129 pubs.acs.org
VS Parmar, AK Prasad, NK Sharma… - Pure and applied …, 1992 - degruyter.com
… Thus diols 27-29 exclusively give 2-phenyl-2-hydroxyethyl butyrate (31), 2-hydroxypropyl butyrate(32) and 3-hydroxybutyl butyrate (33), respectively. (c) The rate of reaction in 1,2-…
Number of citations: 34 www.degruyter.com
VS Parmar, R Sinha, KS Bisht, S Gupta, AK Prasad… - Tetrahedron, 1993 - Elsevier
… exclusive products 2-phenyl-2-hydroxyethyl butyrate (lo), 2-hydroxypropyl butyrate (11), 3-hydroxybutyl butyrate (12), Zhydroxybutyl butyrate (131, 2-hydroxy~ntyl butyrate (14), 2-hy~~…
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.